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Compound of Interest

Compound Name: Tetrakis(4-nitrophenyl)methane

Cat. No.: B1336605 Get Quote

A deep dive into the physicochemical properties of Tetrakis(4-nitrophenyl)methane (T4NPM),

this guide offers a comparative analysis against its lower nitrated analogues, Tris(4-

nitrophenyl)methane and Bis(4-nitrophenyl)methane. We explore experimental data alongside

computational predictions to provide a comprehensive validation of its characteristics, offering

valuable insights for researchers in materials science and drug development.

Tetrakis(4-nitrophenyl)methane (T4NPM) is a unique molecule characterized by a central

tetrahedral carbon atom bonded to four nitrophenyl groups. The presence of multiple nitro

groups, which are strong electron-withdrawing moieties, significantly influences its electronic,

optical, and thermal properties. Understanding these properties is crucial for its potential

applications as a versatile building block in supramolecular chemistry and the design of novel

functional materials. This guide provides a detailed comparison of T4NPM with its counterparts

containing fewer nitro groups, offering a clear perspective on the structure-property

relationships within this class of compounds.

Comparative Analysis of Physicochemical
Properties
To facilitate a clear comparison, the fundamental physicochemical properties of T4NPM and its

analogues are summarized below. These properties have been sourced from experimental

data and computational predictions available in public databases.
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Property
Tetrakis(4-
nitrophenyl)methan
e (T4NPM)

Tris(4-
nitrophenyl)methan
e

Bis(4-
nitrophenyl)methan
e

Molecular Formula C₂₅H₁₆N₄O₈[1][2] C₁₉H₁₃N₃O₆[3] C₁₃H₁₀N₂O₄

Molecular Weight 500.42 g/mol [1][2] 379.33 g/mol [3] 258.23 g/mol

Appearance

White to Orange to

Green powder to

crystal[4]

- -

Melting Point >300 °C 206 °C 84-85 °C[5][6]

Experimental Protocols and Methodologies
A cornerstone of validating computational models is the robust experimental data that

underpins them. Here, we detail the methodologies for key experimental techniques used to

characterize T4NPM and similar nitroaromatic compounds.

Synthesis of Tetrakis(4-nitrophenyl)methane
The synthesis of T4NPM is typically achieved through the nitration of tetraphenylmethane. A

common procedure involves the following steps:

Tetraphenylmethane is slowly added to a cooled mixture of fuming nitric acid and sulfuric

acid.

The reaction mixture is stirred at a low temperature (around -10 °C) to control the exothermic

reaction and prevent over-nitration.[7]

Acetic anhydride and glacial acetic acid are subsequently added.[8]

The reaction is allowed to proceed for several hours.

The product is then precipitated by pouring the reaction mixture into ice water and collected

by filtration.
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Purification is typically carried out by recrystallization from a suitable solvent like a mixture of

dichloromethane and ethanol.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool

for confirming the molecular structure of T4NPM. The spectrum is typically recorded using a

high-field NMR spectrometer (e.g., 400 MHz) in a deuterated solvent such as deuterated

chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to a

standard internal reference like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is employed to

identify the characteristic functional groups present in the molecule. The analysis is performed

on a solid sample, often prepared as a KBr pellet. The spectrum reveals vibrational frequencies

corresponding to the nitro groups (symmetric and asymmetric stretching) and the aromatic C-H

and C=C bonds.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the

electronic transitions within the molecule. The absorption spectrum is recorded by dissolving

the compound in a suitable solvent (e.g., chloroform) and measuring its absorbance over a

range of wavelengths, typically from 200 to 800 nm.[9]

Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and

decomposition temperature of the compound. The analysis involves heating a small sample of

the material at a constant rate in a controlled atmosphere (e.g., nitrogen) and monitoring the

change in mass as a function of temperature.[8]

Computational Validation Workflow
The validation of molecular properties through computational methods is a critical step in

modern chemical research. Density Functional Theory (DFT) and Time-Dependent DFT (TD-

DFT) are powerful quantum mechanical methods used to predict a wide range of properties,

including molecular structures, electronic spectra, and thermal stability.[10][11][12][13][14][15]
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Below is a DOT script representing a typical workflow for the computational validation of the

properties of a nitroaromatic compound like T4NPM.

Computational Validation Workflow for Nitroaromatic Compounds

Input

DFT Calculations

TD-DFT Calculations Thermal Stability Prediction

Validation

Molecular Structure
(e.g., from X-ray or built)

Geometry Optimization
(e.g., B3LYP/6-311+G**)

Frequency Calculation NBO AnalysisUV-Vis Spectra Simulation
(e.g., CAM-B3LYP/6-311++G**) Bond Dissociation Energy

Comparison & Analysis

Nonlinear Optical Properties Experimental Data
(NMR, IR, UV-Vis, TGA)

Click to download full resolution via product page

Caption: A flowchart illustrating the computational workflow for validating the properties of

nitroaromatic compounds.
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Structure-Property Relationship: The Impact of
Nitration
The progressive addition of nitro groups from Bis(4-nitrophenyl)methane to T4NPM has a

profound impact on the electronic and physical properties of these molecules. The strong

electron-withdrawing nature of the nitro groups leads to a significant polarization of the

aromatic rings, which in turn influences their intermolecular interactions and macroscopic

properties.

For instance, the melting point dramatically increases with the number of nitro groups,

indicating stronger intermolecular forces in the solid state. This can be attributed to a

combination of increased dipole-dipole interactions and potentially more efficient crystal

packing.

Computationally, the effect of nitration can be observed in the calculated molecular electrostatic

potential (MEP) maps, where the regions around the nitro groups exhibit a strong negative

potential. Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) are

lowered with increasing nitration, which has direct implications for the electronic absorption

spectra and the chemical reactivity of the molecules.

The logical relationship between the degree of nitration and the resulting properties can be

visualized as follows:
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Impact of Nitration on Molecular Properties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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